tert-Butyl indoline-1-carboxylate
Overview
Description
tert -Butyl indoline-1-carboxylate is an N-substituted indoline derivative.
Scientific Research Applications
Crystal Structure and Spectroscopic Characterization
A novel indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, has been synthesized and studied for its spectral properties and X-ray crystal structure. This study highlights the molecular conformation and stabilization through various hydrogen bonds and C−H···π interactions (Sharma et al., 2016).
Synthesis of Proline Derivatives
Research on the synthesis of (S)-proline derivatives, which include 4-tert-butyl substituents, reveals the potential of tert-butyl indoline-1-carboxylate in synthesizing amino acid derivatives. The study provides insights into the challenges and successes in the benzylation of indoline-2-carboxylic acid (Popkov, 2013).
Novel Condensation Reactions
A study conducted by Umehara et al. (2016) explores a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles. This reaction is significant for the acylation of a wide range of nitrogen compounds, demonstrating the versatility of this compound derivatives in organic synthesis (Umehara et al., 2016).
Synthesis of tert-Butyl Esters
The synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds illustrates the use of this compound in esterification reactions. This research contributes to the understanding of heterocyclic carboxylic acid chemistry (Fritsche et al., 2006).
Applications in Solar Energy Conversion
A study on dye-sensitized solar cells reports the use of metal-free organic dyes with indoline structure, including this compound derivatives. The research demonstrates the potential of these compounds in converting solar energy to current with high efficiency, indicating a promising application in renewable energy technologies (Horiuchi et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
tert-Butyl indoline-1-carboxylate, also known as 1-BOC-INDOLINE, is primarily used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . It is also used in the preparation of allyl- and arylindolines . The primary targets of this compound are therefore the molecules that it reacts with in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the preparation of aryl alkyl amines, 1-BOC-INDOLINE undergoes an alkylation reaction catalyzed by palladium . This results in the formation of new chemical bonds and the creation of a new compound.
Biochemical Pathways
The biochemical pathways affected by 1-BOC-INDOLINE are those involved in the synthesis of aryl alkyl amines and indolines . The compound’s role in these pathways is as a reactant, contributing to the formation of new compounds.
Result of Action
The result of 1-BOC-INDOLINE’s action is the formation of new compounds, such as aryl alkyl amines and indolines . These compounds can have various applications, depending on their specific structures and properties.
Action Environment
The action of 1-BOC-INDOLINE is influenced by the conditions of the chemical reaction it is used in. Factors such as the presence of a catalyst, the temperature and pressure of the reaction, and the concentrations of the reactants can all affect the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
tert-butyl 2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXLDLPPZPQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394808 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-10-6 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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